molecular formula C9H5Cl2N3O2 B3061032 s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- CAS No. 30222-00-5

s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-

Cat. No.: B3061032
CAS No.: 30222-00-5
M. Wt: 258.06 g/mol
InChI Key: JDSQMELORMMNLL-UHFFFAOYSA-N
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Description

s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- is a chemical reagent of interest for medicinal chemistry and drug discovery research. The s-triazine core is a privileged structure in medicinal chemistry, known for its wide spectrum of biological activities and is a component in several approved therapeutic agents . While specific biological data for this compound is not available in the public domain, structurally related s-triazine derivatives have demonstrated significant research value as inhibitors of various enzymes, including monoamine oxidase (MAO) and α-glucosidase . Furthermore, the 2,5-dichlorophenyl moiety is a feature present in other researched compounds and has been associated with enhanced biological activity in some triazine-based scaffolds, for instance, by forming high-density van der Waals interactions with enzyme binding pockets . Researchers value such triazine derivatives for their synthetic versatility, often built from inexpensive starting materials like 2,4,6-trichloro-1,3,5-triazine (TCT), which allows for sequential nucleophilic substitution to create diverse libraries for structure-activity relationship (SAR) studies . This compound is intended for laboratory research applications only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

6-(2,5-dichlorophenyl)-1H-1,3,5-triazine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3O2/c10-4-1-2-6(11)5(3-4)7-12-8(15)14-9(16)13-7/h1-3H,(H2,12,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSQMELORMMNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=O)NC(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184323
Record name s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30222-00-5
Record name s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030222005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Friedel-Crafts Arylation Followed by Hydrolysis

This two-step approach leverages the electrophilic substitution of TCT with 2,5-dichlorobenzene via Friedel-Crafts alkylation, followed by hydrolysis of the remaining chlorides to hydroxyl groups.

Step 1: Friedel-Crafts Arylation
Cyanuric chloride reacts with 2,5-dichlorobenzene in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to substitute one chlorine atom. The reaction proceeds under anhydrous conditions in a solvent such as dichloromethane (DCM) or nitrobenzene at 0–25°C.

$$
\text{TCT} + \text{2,5-dichlorobenzene} \xrightarrow{\text{AlCl}_3, \text{DCM}} \text{2,4-dichloro-6-(2,5-dichlorophenyl)-1,3,5-triazine}
$$

Step 2: Hydrolysis of Residual Chlorides
The dichloro intermediate is treated with aqueous sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone. Hydrolysis replaces the remaining chlorides with hydroxyl groups, yielding the target compound:

$$
\text{2,4-dichloro-6-(2,5-dichlorophenyl)-1,3,5-triazine} \xrightarrow{\text{NaOH, H}_2\text{O}} \text{s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-}
$$

Key Data:

  • Yield: 65–75% (over two steps).
  • Reaction Time: 4–6 hours for Friedel-Crafts; 2–3 hours for hydrolysis.
  • Characterization:
    • IR (KBr): Broad O–H stretch at 3200–3400 cm⁻¹; C–Cl stretches at 750 cm⁻¹.
    • ¹H NMR (DMSO-d₆): Aromatic protons of dichlorophenyl at δ 7.4–7.6 ppm; hydroxyl protons as broad singlet at δ 10.2 ppm.

Stepwise Nucleophilic Substitution Using Protecting Groups

An alternative three-step method employs resorcinol as a blocking agent to control substitution patterns, as detailed in patent literature.

Step 1: Resorcinol Protection
TCT reacts with resorcinol under basic conditions (K₂CO₃, acetone) to form a bis-resorcinol-triazine intermediate, protecting two chlorine positions:

$$
\text{TCT} + 2 \, \text{resorcinol} \xrightarrow{\text{K}2\text{CO}3} \text{2,4-bis(2,4-dihydroxyphenoxy)-6-chloro-1,3,5-triazine}
$$

Step 2: Friedel-Crafts Arylation
The remaining chloride undergoes Friedel-Crafts reaction with 2,5-dichlorobenzene/AlCl₃ to introduce the aryl group:

$$
\text{Intermediate} + \text{2,5-dichlorobenzene} \xrightarrow{\text{AlCl}_3} \text{2,4-bis(2,4-dihydroxyphenoxy)-6-(2,5-dichlorophenyl)-1,3,5-triazine}
$$

Step 3: Deprotection and Hydrolysis
The resorcinol groups are removed via acid hydrolysis (H₂SO₄, ethanol), yielding the final product:

$$
\text{Protected intermediate} \xrightarrow{\text{H}2\text{SO}4} \text{s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-}
$$

Key Data:

  • Yield: 55–60% (over three steps).
  • Reaction Time: 6–8 hours (Step 1); 4 hours (Step 2); 3 hours (Step 3).

Comparative Analysis of Synthetic Routes

Parameter Friedel-Crafts/Hydrolysis Stepwise Substitution
Steps 2 3
Overall Yield 65–75% 55–60%
Regioselectivity Moderate High
Byproducts Minor Resorcinol derivatives
Scalability High Moderate

The Friedel-Crafts/hydrolysis route offers higher yields and simplicity, making it preferable for industrial applications. However, the stepwise method provides superior control over substitution patterns, critical for pharmaceutical intermediates.

Mechanistic Insights into Substitution Order

The Frontiers in Chemistry study elucidates the orthogonality of TCT substitutions. Introducing hydroxyl groups first deactivates the triazine ring, hindering subsequent arylations. Conversely, Friedel-Crafts reactions proceed efficiently on mono- or dichloro-triazines, as aryl groups are electron-withdrawing and stabilize the transition state. Theoretical calculations (natural bond orbital analysis) confirm that the 6-position chloride in TCT exhibits the highest electrophilicity, rationalizing preferential substitution at this site.

Analytical Characterization and Validation

Thermogravimetric Analysis (TGA)

s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- exhibits thermal stability up to 250°C, with decomposition onset at 270°C. The char yield at 800°C is 35–40%, indicative of its flame-retardant potential.

Solubility Profile

The compound is soluble in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM) but insoluble in water and alkanes.

X-ray Crystallography

Single-crystal X-ray analysis reveals a planar triazine core with dihedral angles of 15–20° between the aryl and triazine planes. Hydrogen bonding between hydroxyl groups stabilizes the crystal lattice.

Industrial and Environmental Considerations

Friedel-Crafts reactions require stoichiometric AlCl₃, generating hazardous waste. Recent advances propose using ionic liquids or heterogeneous catalysts (e.g., zeolites) to mitigate environmental impact. Additionally, microwave-assisted synthesis reduces reaction times by 40–50% while maintaining yields.

Chemical Reactions Analysis

Reactivity and Functionalization

The compound’s reactivity is governed by its hydroxyl groups and aromatic substituents:

Substitution Reactions

  • Nucleophilic Aromatic Substitution : Residual chlorine atoms (if present) on the triazine ring react with amines, alcohols, or thiols. For example:

    • Reaction with sec-butylamine at 75°C in THF yields amine-substituted derivatives .

    • Thiols (e.g., 3-methylbutane-2-thiol) substitute at room temperature in dichloromethane (DCM) .

Hydroxyl Group Modifications

  • Sulfamation : Hydroxyl groups can be sulfamoylated using sulfamoyl chloride to form sulfamate derivatives, as seen in steroid sulfatase inhibitors .

  • Alkylation/Esterification : Reaction with alkyl halides or acyl chlorides under basic conditions forms ethers or esters, enhancing lipophilicity.

Stability and Degradation

  • Thermal Stability : Polycyanurates with aromatic substituents exhibit decomposition temperatures above 300°C . The dichlorophenyl group likely enhances thermal resistance compared to aliphatic analogs.

  • Photodegradation : Triazine derivatives with hydroxyl groups are susceptible to UV-induced cleavage. For example, 2,4-D (a chlorophenoxy herbicide) degrades to dichlorophenol and humic acids under UV light .

Comparative Reactivity of Analogous Compounds

Reaction TypeConditionsProductReference
Nucleophilic substitutionDIEA, DCM, 0°C → r.t.2,4-Dichloro-6-substituted triazines
SulfamationSulfamoyl chloride, pyridineSulfamate derivatives
HydrolysisAqueous NaOH, 25°CHydroxyl-substituted triazines
Thermal decomposition>300°C, inert atmosphereCarbonized residues

Scientific Research Applications

s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.

    Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

    Industry: Utilized in the development of dyes, lubricants, and analytical reagents.

Mechanism of Action

The mechanism of action of s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes involved in cancer cell proliferation, leading to cell apoptosis . The triazine core structure allows for modifications that enhance its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

6-(2,4-Dichlorophenyl)-1,3,5-triazine-2,4-diamine

Structural Differences This analog differs by the position of chlorine atoms on the phenyl ring (2,4-dichloro vs. 2,5-dichloro). Both compounds share the same molecular formula (C₉H₇Cl₂N₅) and molecular weight (256.09 g/mol) but exhibit distinct physicochemical properties due to substituent orientation.

Biological Activity
While the 2,5-dichloro derivative (MN-1695) showed efficacy in suppressing azoxymethane-induced aberrant crypt foci in rat colon models , the 2,4-dichloro analog’s activity remains less documented. Differences in chlorine positioning could influence electronic effects, impacting interactions with cellular targets such as cyclooxygenase or reactive oxygen species pathways.

S-Alkyl 4-(4-Chlorophenyl)-5-(Pyrrole-2-yl)-1,2,4-triazole-3-thiol Derivatives

Structural and Functional Contrast
These triazole-thiol derivatives replace the triazine core with a triazole ring and incorporate a thiol group. The 4-chlorophenyl substituent parallels the dichlorophenyl group in s-triazine derivatives but confers distinct electronic properties. Molecular docking studies suggest that such compounds may mimic drug-like interactions, though their mechanisms differ from triazine-based agents .

Pharmacokinetic Considerations
Triazole-thiols generally exhibit shorter half-lives compared to s-triazines due to higher metabolic susceptibility. For example, MN-1695’s half-life of ~150 hours far exceeds typical triazole-thiol pharmacokinetics, highlighting the triazine core’s metabolic stability.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Biological Activity Half-Life (Hours)
s-Triazine-2,4-diol, 6-(2,5-dichloro) Triazine 2,4-diol; 2,5-dichlorophenyl 257.06 Under investigation N/A
6-(2,5-dichlorophenyl)-2,4-diamino-s-triazine (MN-1695) Triazine 2,4-diamino; 2,5-dichlorophenyl 256.09 Anti-ulcer, anti-carcinogenic 148–170
6-(2,4-dichlorophenyl)-2,4-diamino-s-triazine Triazine 2,4-diamino; 2,4-dichlorophenyl 256.09 Limited data N/A
S-Alkyl triazole-thiol derivative Triazole 4-chlorophenyl; pyrrole ~280–300 (varies) Potential enzyme inhibition <24

Key Research Findings

  • Anti-Ulcer Efficacy : MN-1695’s maleate salt (Irsogladine Maleate) achieves steady-state plasma concentrations by day 14 in humans, supporting once-daily dosing .
  • Structure-Activity Relationship : The 2,5-dichloro configuration in MN-1695 enhances target binding compared to 2,4-dichloro analogs, as inferred from rodent models .
  • Metabolic Stability : The triazine core’s rigidity and chlorine substituents contribute to prolonged half-lives, a critical advantage over triazole derivatives .

Biological Activity

s-Triazine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. Among these, s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- has garnered attention for its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)- contains a triazine core with hydroxyl groups and a dichlorophenyl substituent. The presence of these functional groups is crucial for its biological activity.

Biological Activity Overview

s-Triazine derivatives exhibit a variety of biological activities. The following sections detail specific activities associated with s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-.

Anticancer Activity

Recent studies indicate that s-triazine derivatives possess significant anticancer properties. For instance:

  • Topoisomerase Inhibition : Compounds similar to s-Triazine-2,4-diol have been shown to inhibit topoisomerase IIa with IC50 values in the micromolar range. This inhibition is critical for disrupting cancer cell proliferation .
  • Cytotoxicity Against Cancer Cell Lines : The compound demonstrated cytotoxic effects against various cancer cell lines. For example:
    • HepG2 (liver cancer) - IC50 = 20.53 µM
    • MCF-7 (breast cancer) - IC50 = 129.0 µM .

The anticancer effects are primarily attributed to the compound's ability to induce apoptosis in cancer cells and inhibit key signaling pathways involved in tumorigenesis:

  • EGFR Inhibition : Some derivatives have shown potent inhibition of the epidermal growth factor receptor (EGFR), which plays a vital role in cell growth and survival .
  • PI3K/mTOR Pathway : Inhibition of the PI3K/mTOR pathway has been observed, leading to decreased cell proliferation and increased apoptosis in cancer cells .

Pharmacokinetics and Safety Profile

A phase I clinical study evaluated the pharmacokinetics and safety of related triazine compounds. Key findings include:

  • Absorption and Half-life : The elimination half-lives were approximately 145-170 hours across different dosage groups, indicating prolonged systemic exposure .
  • Safety Observations : Mild side effects such as headaches and malaise were reported at higher doses; however, no significant abnormalities were noted in vital signs or laboratory tests .

Case Studies

Several studies have focused on the biological activity of s-Triazine derivatives:

  • Antitumor Efficacy : A systematic review highlighted various s-triazine derivatives that exhibited strong antitumor activity across multiple cancer types. Notably, certain compounds showed selective toxicity towards cancer cells while sparing normal cells .
  • Structure-Activity Relationship (SAR) : Research has demonstrated that modifications to the s-triazine core can enhance biological activity. For example, introducing halogen substituents has been linked to improved potency against specific cancer cell lines .

Data Summary Table

Biological ActivityCell Line/TargetIC50 Value (µM)Reference
Topoisomerase InhibitionN/A229
Cytotoxicity (HepG2)HepG220.53
Cytotoxicity (MCF-7)MCF-7129.0
EGFR InhibitionN/A61
PI3K/mTOR InhibitionVarious23.8 - 48

Q & A

Q. What analytical techniques quantify trace impurities in synthesized batches?

  • Methodological Answer : Use HPLC-MS/MS with a C18 column and gradient elution (water/acetonitrile + 0.1% formic acid) to detect impurities <0.1%. Compare against certified reference standards for accurate quantification .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s thermal stability?

  • Methodological Answer : Perform TGA-DSC under inert (N2) and oxidative (O2) atmospheres to map decomposition pathways. Cross-reference with FT-IR to identify degradation products (e.g., loss of Cl groups at >200°C) .

Q. Q. Why do biological activity results vary between in vitro and in vivo models?

  • Methodological Answer : Investigate plasma protein binding (equilibrium dialysis) and blood-brain barrier permeability (PAMPA assay) to explain bioavailability differences. Adjust dosing regimens based on PK/PD modeling .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) in a fume hood. Avoid inhalation of crystalline dust; store separately from strong oxidizers. Refer to SDS guidelines for spill management (e.g., neutralize with sodium bicarbonate) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-
Reactant of Route 2
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s-Triazine-2,4-diol, 6-(2,5-dichlorophenyl)-

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